molecular formula C18H23N5O4 B4343111 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(MORPHOLINOMETHYL)PHENYL]ACETAMIDE

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(MORPHOLINOMETHYL)PHENYL]ACETAMIDE

Cat. No.: B4343111
M. Wt: 373.4 g/mol
InChI Key: HKRAAUBJYLEKCT-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(MORPHOLINOMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, and an acetamide moiety linked to a morpholinomethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(MORPHOLINOMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common route starts with the nitration of 3,5-dimethylpyrazole to introduce the nitro group. This is followed by the acylation of the nitropyrazole with an appropriate acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and acylation steps, as well as the development of efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(MORPHOLINOMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(MORPHOLINOMETHYL)PHENYL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(MORPHOLINOMETHYL)PHENYL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The nitro group can participate in redox reactions, while the morpholinomethyl phenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(MORPHOLINOMETHYL)PHENYL]ACETAMIDE is unique due to its combination of a nitropyrazole ring with a morpholinomethyl phenyl acetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[3-(morpholin-4-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-13-18(23(25)26)14(2)22(20-13)12-17(24)19-16-5-3-4-15(10-16)11-21-6-8-27-9-7-21/h3-5,10H,6-9,11-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRAAUBJYLEKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=CC(=C2)CN3CCOCC3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(MORPHOLINOMETHYL)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(MORPHOLINOMETHYL)PHENYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(MORPHOLINOMETHYL)PHENYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(MORPHOLINOMETHYL)PHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(MORPHOLINOMETHYL)PHENYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(MORPHOLINOMETHYL)PHENYL]ACETAMIDE

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